N-Acetyl-alpha-neuraminic acid

Descripción general

Descripción

N-Acetyl-alpha-neuraminic acid is a derivative of sialic acid, a family of nine-carbon alpha-keto acid sugars. Sialic acids are commonly found at the terminal positions of glycoproteins and glycolipids on cell surfaces, playing crucial roles in cellular interactions, signaling, and immune responses . This compound, specifically, is characterized by the presence of an O-acetyl group, which can modify its biological functions and interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-alpha-neuraminic acid typically involves the modification of sialic acid through acetylation. This process can be achieved using various reagents and catalysts. For instance, the use of ethyl chloroformate and pyridine in an organic solvent can facilitate the acetylation of sialic acid . The reaction conditions often require controlled temperatures and pH to ensure the selective acetylation of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated reactors to maintain precise control over reaction conditions. The process may include multiple purification steps, such as chromatography, to isolate the desired this compound derivative from other reaction by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-alpha-neuraminic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sialic acid lactones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to its parent sialic acid form.

Substitution: This compound can participate in substitution reactions, where the O-acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sialic acid lactones, while substitution reactions can produce a variety of functionalized sialic acid derivatives .

Aplicaciones Científicas De Investigación

Biological Significance

N-acetyl-alpha-neuraminic acid is a crucial component of glycoproteins and glycolipids found in animal tissues and bacteria. It serves as a terminal sugar in glycoconjugates, influencing cell-cell interactions, immune responses, and pathogen recognition. Neu5Ac's role in cellular recognition and adhesion is vital for processes such as:

- Cellular Communication : Neu5Ac is involved in the modulation of cell signaling pathways.

- Neurodevelopment : It contributes to brain development and cognitive functions by promoting neuronal growth and differentiation .

- Viral Interactions : Neu5Ac serves as a receptor for various viruses, including influenza, facilitating viral entry into host cells .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development and therapeutic applications:

- Antiviral Agents : Neu5Ac is a precursor for antiviral drugs such as zanamivir and oseltamivir, which are used to treat influenza. These drugs inhibit the action of neuraminidase, an enzyme critical for viral replication .

- Cancer Therapy : Neu5Ac-modified compounds have been explored for targeted cancer therapies due to their ability to interfere with tumor cell adhesion and metastasis .

- Autoimmune Diseases : Neu5Ac's immunomodulatory properties make it a candidate for developing treatments for autoimmune conditions .

Food Industry Applications

In the food sector, this compound is gaining attention for its health benefits:

- Functional Food Ingredients : Neu5Ac is utilized in dietary supplements due to its role in enhancing cognitive function and immune response. Clinical studies indicate its safety and efficacy as a food supplement ingredient .

- Preservative Properties : Its antioxidative capabilities help in preserving food quality by reducing oxidative stress during storage .

Cosmetic Applications

The cosmetic industry incorporates this compound due to its beneficial properties:

- Skin Care Products : Neu5Ac is included in formulations aimed at improving skin hydration and elasticity, leveraging its ability to enhance cellular interactions and promote skin health .

Biotechnological Applications

The biotechnological potential of this compound includes:

- Biosynthesis : Advances in microbial biosynthesis techniques allow for the sustainable production of Neu5Ac from renewable resources. This method is environmentally friendly and economically viable for large-scale production .

- Drug Delivery Systems : Neu5Ac-functionalized nanoparticles are being explored for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .

Case Study 1: Antiviral Efficacy

A study demonstrated that Neu5Ac derived from edible bird's nests exhibited potent inhibitory effects against various strains of influenza viruses by preventing hemagglutination activity, showcasing its potential as a natural antiviral agent .

Case Study 2: Cognitive Enhancement

Research highlighted that exogenous administration of Neu5Ac improved memory and cognitive performance in animal models, suggesting its application in neuroprotective therapies .

Case Study 3: Cancer Treatment

Neu5Ac-conjugated polymersomes were shown to inhibit tumor growth by disrupting cancer cell adhesion mechanisms, indicating promising avenues for cancer therapeutics .

Mecanismo De Acción

The mechanism of action of N-Acetyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on cell surfaces. These interactions can modulate cellular signaling pathways, immune responses, and other physiological processes. For example, this compound can bind to sialic acid-binding immunoglobulin-like lectins (siglecs), influencing immune cell behavior and pathogen recognition .

Comparación Con Compuestos Similares

Similar Compounds

N-acetylneuraminic acid (Neu5Ac): The most common sialic acid, lacking the O-acetyl modification.

N-glycolylneuraminic acid (Neu5Gc): Another sialic acid variant with a glycolyl group instead of an acetyl group.

9-O-acetyl-N-acetylneuraminic acid: A specific O-acetylated form of Neu5Ac.

Uniqueness

N-Acetyl-alpha-neuraminic acid is unique due to its O-acetyl modification, which can alter its biological functions and interactions compared to other sialic acids. This modification can enhance its stability, influence its binding affinity to receptors, and modulate its role in cellular processes .

Propiedades

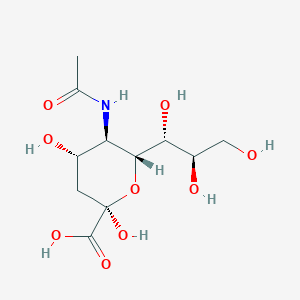

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82803-97-2 | |

| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201309514 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21646-00-4 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.